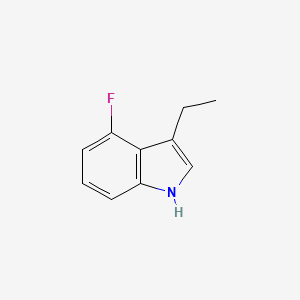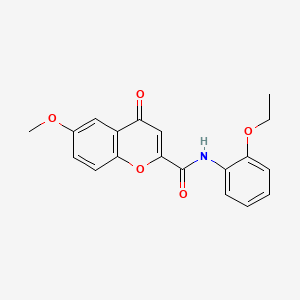![molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1](/img/no-structure.png)
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives, including those with specific substitutions like 6,7-dimethoxy groups, have been extensively studied for their versatile chemical properties and potential in synthesizing pharmaceutically active compounds. For instance, the synthesis of quinazoline derivatives through methods involving cyclization, chlorination, and substitution has been reported, highlighting the efficiency and scalability of these processes for large-scale production. These methods are crucial for developing new drugs, providing a foundation for further pharmacological exploration (Bänziger et al., 2000).
Biological Activities and Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Research has shown that specific quinazoline derivatives have promising antimicrobial activities against various pathogens, suggesting their potential as antimicrobial agents. Moreover, the anti-inflammatory and analgesic properties of these compounds have been investigated, indicating their potential in treating pain and inflammation (Dash et al., 2017).
Antitubercular Activity
The screening of 4-anilinoquinazoline derivatives has identified novel inhibitors of Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory activity. This suggests the potential of quinazoline derivatives in developing new antitubercular drugs, which is crucial for combating tuberculosis, a major global health challenge (Asquith et al., 2019).
Catalytic and Synthetic Applications
Quinazoline derivatives are also explored for their catalytic applications in organic synthesis. For example, the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates the versatility of these compounds in green chemistry and sustainable chemical practices. Such applications highlight the importance of quinazoline derivatives in facilitating environmentally friendly chemical reactions (Patil et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methoxybenzaldehyde to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid. This intermediate is then reacted with thiourea to form the target compound.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "2-methoxybenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: 2-amino-3-methoxybenzoic acid is reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to form 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by recrystallization to obtain the pure compound." ] } | |
CAS番号 |
902579-15-1 |
分子式 |
C18H19N3O3S |
分子量 |
357.43 |
IUPAC名 |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChIキー |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)

![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(2-bromo-4,5-dimethoxyphenyl)acetate](/img/structure/B2614025.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
